9(10)-EpOME

Description

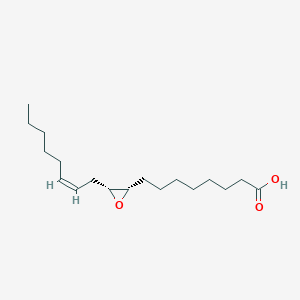

Structure

3D Structure

Properties

CAS No. |

61949-82-4 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m1/s1 |

InChI Key |

FBUKMFOXMZRGRB-XKJZPFPASA-N |

SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\C[C@@H]1[C@@H](O1)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |

Synonyms |

(±)9,10-EODE; Leukotoxin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9,10-epoxy-12Z-octadecenoic acid (9(10)-EpOME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-epoxy-12Z-octadecenoic acid, commonly abbreviated as 9(10)-EpOME, is a biologically active lipid mediator. It is an epoxide derivative of the essential fatty acid, linoleic acid.[1] This document provides a comprehensive technical overview of this compound, including its nomenclature, biosynthesis, key biological activities with supporting quantitative data, and detailed experimental protocols.

Nomenclature and Synonyms

The full chemical name of this compound is 9,10-epoxy-12Z-octadecenoic acid .[1] It is also known by several synonyms, which are often used interchangeably in scientific literature:

Biosynthesis and Metabolism

This compound is endogenously produced from linoleic acid through the action of cytochrome P450 (CYP) epoxygenase enzymes, such as CYP2C9 and CYP2J2.[1][4] This metabolic process converts the double bond at the 9,10-position of linoleic acid into an epoxide ring.

Once formed, this compound is a substrate for soluble epoxide hydrolase (sEH), which catalyzes its hydrolysis to the corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).[1][4][5] This metabolic conversion is critical, as many of the biological effects attributed to this compound are mediated by its diol metabolite.[1][3][5]

Biological Activities and Quantitative Data

This compound and its metabolite, 9,10-DiHOME, have been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. A key mechanism of action is the induction of mitochondrial dysfunction.[3][6][7]

Tabulated Quantitative Data

| Biological Effect | Model System | Concentration/Level | Outcome | Reference |

| Mitochondrial Respiration Inhibition | Isolated perfused rat lung | 30 µmol | Significant decrease in state 3 and 4 respiration | [6] |

| Cytotoxicity | Rabbit renal proximal tubules | 500 µM | Induction of mitochondrial dysfunction and cell death | [4] |

| Increased Plasma Levels in Breast Cancer | Human plasma | Significantly elevated | Associated with breast cancer patients compared to controls | [8] |

| Increased Plasma Levels in Breast Cancer Model | MMTV-PyMT mice plasma | Significantly elevated | Higher levels in tumor-bearing mice compared to controls | [8] |

Signaling Pathways

Recent research has begun to elucidate the signaling pathways modulated by this compound and its downstream metabolites. In the context of triple-negative breast cancer (TNBC), EpOMEs have been shown to promote tumorigenesis and metastasis through the PLEC/NFκB1/CXCL9 signaling pathway.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the epoxidation of linoleic acid. While various methods exist, a representative protocol using meta-chloroperoxybenzoic acid (m-CPBA) is outlined below.

Workflow for the Synthesis of this compound

Detailed Protocol:

-

Dissolution: Dissolve linoleic acid in a suitable solvent such as dichloromethane.

-

Epoxidation: Cool the solution to 0°C and add a solution of m-CPBA in dichloromethane dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extraction: Extract the product with an organic solvent like diethyl ether.

-

Purification: Purify the crude product using silica gel column chromatography to obtain pure this compound.

Assessment of this compound-Induced Cytotoxicity (MTT Assay)

The cytotoxicity of this compound can be assessed using various methods, with the MTT assay being a common colorimetric technique.

Protocol for MTT Assay:

-

Cell Seeding: Seed cells (e.g., renal proximal tubular cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-500 µM) and a vehicle control for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Measurement of Mitochondrial Respiration

The effect of this compound on mitochondrial function can be directly assessed by measuring oxygen consumption in isolated mitochondria or intact cells.

Protocol for Measuring Mitochondrial Respiration:

-

Isolation of Mitochondria: Isolate mitochondria from tissues (e.g., rat liver or lung) using differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

-

Substrate and Inhibitor Addition: Add substrates for complex I (e.g., glutamate (B1630785) and malate) and complex II (e.g., succinate) of the electron transport chain, followed by ADP to measure state 3 respiration.

-

This compound Treatment: Introduce this compound at the desired concentration (e.g., 30 µmol) and monitor its effect on oxygen consumption.

-

Inhibitor Titration: Subsequently, add inhibitors such as oligomycin (B223565) (to measure state 4 respiration), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration).

-

Data Analysis: Analyze the changes in oxygen consumption rates to determine the specific effects of this compound on different stages of mitochondrial respiration.[6][9]

Conclusion

9,10-epoxy-12Z-octadecenoic acid is a multifaceted lipid mediator with significant implications for cellular function and disease pathogenesis. Its role in modulating mitochondrial function and cell signaling pathways makes it a molecule of considerable interest for researchers in various fields. The provided data and protocols offer a foundational guide for the scientific community to further explore the biological significance of this compound and its potential as a therapeutic target.

References

- 1. Coronaric acid - Wikipedia [en.wikipedia.org]

- 2. Coronaric acid | C18H32O3 | CID 5316080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leukotoxin, 9,10-epoxy-12-octadecenoate inhibits mitochondrial respiration of isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of leukotoxin, 9,10-epoxy-12 octadecenoate, by leukocytes in lung lavages of rat after exposure to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Coronaric Acid from Linoleic Acid: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Conversion, Subsequent Metabolism, and Cellular Signaling of a Key Linoleic Acid Metabolite.

This technical guide provides a comprehensive overview of the biosynthesis of coronaric acid from linoleic acid, tailored for researchers, scientists, and drug development professionals. It delves into the core enzymatic pathways, detailed experimental protocols, and the cellular signaling cascades influenced by these lipid mediators.

Introduction to Coronaric Acid

Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid or leukotoxin, is a mono-unsaturated epoxide derivative of the essential omega-6 fatty acid, linoleic acid. It exists as a mixture of two optically active isomers: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid.[1] Found in both plants and mammals, coronaric acid and its metabolites are implicated in a range of physiological and pathological processes, making its biosynthetic pathway a subject of significant research interest. In mammals, this biosynthesis is primarily an enzymatic process, though non-enzymatic formation can also occur.

The Biosynthetic Pathway: From Linoleic Acid to Coronaric Acid and its Metabolites

The conversion of linoleic acid to coronaric acid and its subsequent metabolism is a two-step enzymatic process involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.

Step 1: Epoxidation of Linoleic Acid by Cytochrome P450 Epoxygenases

The initial and rate-limiting step in the biosynthesis of coronaric acid is the epoxidation of linoleic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, primarily from the CYP2C and CYP2J subfamilies.[2] These enzymes introduce an oxygen atom across the C9-C10 double bond of linoleic acid to form the epoxide ring characteristic of coronaric acid.

Key Enzymes:

-

CYP2C9: A major contributor to linoleic acid epoxidation in the human liver and vascular endothelium.[3]

-

CYP2C8: Also significantly involved in the epoxidation of linoleic acid.[2]

-

CYP2J2: The predominant epoxygenase in cardiac tissue, playing a key role in the formation of coronaric acid in the cardiovascular system.[4][5]

Concurrently, these enzymes can also attack the C12-C13 double bond of linoleic acid, leading to the formation of the regioisomer 12,13-epoxy-9Z-octadecenoic acid, also known as vernolic acid or isoleukotoxin.[2]

Step 2: Hydrolysis of Coronaric Acid by Soluble Epoxide Hydrolase

Coronaric acid is rapidly metabolized in tissues by the enzyme soluble epoxide hydrolase (sEH).[1] This enzyme catalyzes the hydrolysis of the epoxide ring, converting coronaric acid into its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also referred to as leukotoxin diol.[1] This conversion is critical, as the diol metabolites are often more biologically active, and in some cases more toxic, than their epoxide precursors.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of CYP 2C9 in mediating the proinflammatory effects of linoleic acid in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP2J2 cytochrome P450 family 2 subfamily J member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Lipoxygenase-catalyzed transformation of epoxy fatty acids to hydroxy-endoperoxides: a potential P450 and lipoxygenase interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of 9,10-Epoxyoctadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Epoxyoctadecenoic acid is a family of oxidized fatty acids derived from the epoxidation of oleic acid and linoleic acid. These molecules are of significant interest to the scientific community due to their presence in biological systems and their potential roles in various physiological and pathological processes. As endogenous metabolites, they are implicated in cellular signaling, inflammation, and cardiovascular function. This technical guide provides an in-depth overview of the core physicochemical properties of the major isomers of 9,10-epoxyoctadecenoic acid, detailed experimental protocols for their study, and a summary of their known biological signaling pathways.

Physicochemical Properties

The physicochemical properties of 9,10-epoxyoctadecenoic acid vary depending on the specific isomer, primarily the presence of a double bond at the C12 position and the cis/trans configuration of the epoxide ring. These variations influence their biological activity and analytical behavior.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the prominent isomers of 9,10-epoxyoctadecenoic acid.

Table 1: General Properties of 9,10-Epoxyoctadecenoic Acid Isomers

| Property | 9,10-Epoxy-12-octadecenoic acid | cis-9,10-Epoxyoctadecanoic acid | trans-9,10-Epoxyoctadecanoic acid |

| Synonyms | Coronaric acid, 9(10)-EpOME | cis-EODA, cis-9,10-Epoxystearic acid | trans-9,10-Epoxystearic acid |

| IUPAC Name | 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid[1] | 8-(3-octyloxiran-2-yl)octanoic acid[2] | rel-(2R,3R)-3-Octyl-2-oxiraneoctanoic acid[3] |

| Chemical Formula | C18H32O3[1][4][5] | C18H34O3 | C18H34O3[3] |

| Molecular Weight | 296.4 g/mol [1][4][5] | 298.5 g/mol [2] | 298.46 g/mol [3] |

Table 2: Physical Properties of 9,10-Epoxyoctadecenoic Acid Isomers

| Property | 9,10-Epoxy-12-octadecenoic acid | cis-9,10-Epoxyoctadecanoic acid | trans-9,10-Epoxyoctadecanoic acid |

| Physical State | Solid[1] | Solid | Solid[3] |

| Melting Point | Not Available | 59.5–59.8 °C[6] | 53.8 °C |

| Boiling Point | Not Available | Not Available | 422.9 °C at 760 mmHg |

| Solubility | Not Available | DMF: 16 mg/ml, DMSO: 14 mg/ml, Ethanol: 16 mg/ml, PBS (pH 7.2): 0.3 mg/ml | Not Available |

| pKa (Predicted) | 4.62 (Strongest Acidic)[7] | 4.62 (Strongest Acidic) | Not Available |

Signaling Pathways and Biological Relevance

9,10-Epoxyoctadecenoic acids are enzymatically produced from common unsaturated fatty acids and are involved in various biological signaling cascades.

Metabolic Formation

The primary route for the formation of 9,10-epoxyoctadecenoic acid in vivo is through the cytochrome P450 (CYP) enzyme system.[8] Specifically, isoforms such as CYP2C and CYP3A catalyze the epoxidation of oleic acid to form cis-9,10-epoxyoctadecanoic acid.[8] Similarly, linoleic acid can be epoxidized to form 9,10-epoxy-12-octadecenoic acid.

Potential Signaling Roles

While direct signaling pathways for 9,10-epoxyoctadecenoic acid are still under active investigation, evidence suggests its involvement in inflammatory and metabolic regulation, potentially through pathways like PPAR and NF-κB. It is important to note that some of the following information is extrapolated from studies on structurally similar oxidized fatty acids.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, extraction, quantification, and biological activity assessment of 9,10-epoxyoctadecenoic acid.

Synthesis: Lipase-Catalyzed Method

This protocol describes the synthesis of a polyester (B1180765) from cis-9,10-epoxy-18-hydroxyoctadecanoic acid using Novozym 435, a commercially available immobilized lipase (B570770).

Materials:

-

cis-9,10-Epoxy-18-hydroxyoctadecanoic acid

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Molecular sieves (4 Å)

-

Reaction vials (5 mL)

-

Constant temperature oil bath with magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a 5 mL reaction vial, add 40 mg of cis-9,10-epoxy-18-hydroxyoctadecanoic acid and 10 mg of Novozym 435.

-

Add 400 µL of toluene to the vial.

-

For reactions requiring anhydrous conditions, add 20 mg of activated molecular sieves.

-

Cap the vial and place it in a constant temperature oil bath set to 75 °C.

-

Stir the reaction mixture at 140 rpm for the desired period (e.g., up to 68 hours for high molecular weight polyester).

-

To terminate the reaction, filter the mixture to remove the enzyme and molecular sieves.

-

Evaporate the toluene under reduced pressure.

-

The resulting polyester can be purified by precipitation in cold methanol.

Extraction from Biological Samples: Liquid-Liquid Extraction from Plasma

This protocol details a liquid-liquid extraction method for isolating 9,10-epoxyoctadecenoic acid from plasma samples prior to quantification.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated 9,10-epoxyoctadecenoic acid)

-

Methanol

-

Hydrochloric acid (HCl)

-

Iso-octane

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 0.5 mL of plasma in a glass tube, add an appropriate amount of the internal standard.

-

Add 1 volume of methanol to lyse the cells and precipitate proteins.

-

Acidify the mixture to a final concentration of 25 mM HCl.

-

Add 1 mL of iso-octane, vortex thoroughly for 1 minute, and centrifuge at 3000 x g for 1 minute to separate the phases.

-

Carefully transfer the upper organic layer (iso-octane) to a clean tube.

-

Repeat the extraction of the aqueous phase with another 1 mL of iso-octane and combine the organic layers.

-

Evaporate the solvent under a stream of nitrogen.

-

The dried extract is now ready for derivatization and analysis.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of 9,10-epoxyoctadecenoic acid using GC-MS after derivatization.

Materials:

-

Dried sample extract

-

Pentafluorobenzyl (PFB) bromide in acetonitrile (B52724)

-

Diisopropylethylamine in acetonitrile

-

Iso-octane

-

GC-MS system with a suitable column (e.g., capillary column)

Procedure:

-

To the dried extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 20 minutes to form the PFB ester derivative.

-

Dry the sample under vacuum.

-

Reconstitute the derivatized sample in 50 µL of iso-octane.

-

Inject 1 µL of the sample into the GC-MS for analysis.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Biological Activity Assessment: Cell-Based Assay for Anti-inflammatory Effects

This protocol provides a general framework for assessing the anti-inflammatory activity of 9,10-epoxyoctadecenoic acid in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

9,10-Epoxyoctadecenoic acid stock solution (e.g., in DMSO)

-

Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, etc.)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 9,10-epoxyoctadecenoic acid for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

-

Analyze the data to determine the dose-dependent effect of 9,10-epoxyoctadecenoic acid on the inflammatory response.

Conclusion

9,10-Epoxyoctadecenoic acid represents a class of bioactive lipids with diverse physicochemical properties and emerging roles in cellular signaling. The standardized protocols provided in this guide for their synthesis, extraction, quantification, and biological evaluation will aid researchers in further elucidating their functions in health and disease. Continued investigation into their specific molecular targets and signaling pathways will be crucial for understanding their full therapeutic potential.

References

- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. itqb.unl.pt [itqb.unl.pt]

- 5. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 9(10)-Epoxyoctadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 9(10)-epoxyoctadecenoic acid, a group of bioactive lipid molecules with significant potential in pharmacology and drug development. This document outlines the primary plant, fungal, and mammalian sources, presents available quantitative data, details relevant experimental protocols for extraction and analysis, and illustrates the key signaling pathways influenced by these compounds.

Introduction to 9(10)-Epoxyoctadecenoic Acid

9(10)-epoxyoctadecenoic acid refers to a family of epoxidized fatty acids derived from either oleic acid or linoleic acid. The specific isomer depends on the parent fatty acid:

-

cis-9,10-Epoxyoctadecanoic Acid: Derived from the epoxidation of the double bond in oleic acid (a monounsaturated omega-9 fatty acid).

-

9(10)-Epoxy-12Z-octadecenoic Acid (Coronaric Acid or Leukotoxin): Derived from the epoxidation of the 9,10-double bond of linoleic acid (a polyunsaturated omega-6 fatty acid).[1][2][3]

These epoxy fatty acids are not merely metabolic intermediates but act as signaling molecules involved in various physiological and pathological processes, including inflammation.[2][4] Their biological activity has spurred interest in identifying and quantifying their presence in natural sources.

Natural Sources and Quantitative Data

9(10)-epoxyoctadecenoic acid and its isomers are found across different biological kingdoms, from plants and fungi to mammals. The following sections summarize the key natural sources and present available quantitative data in a structured format.

Plant Sources

Certain plant species are rich sources of epoxy fatty acids, primarily in their seed oils.

-

Vernonia galamensis : The seed oil of this East African plant is a prominent source of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), a structural isomer of coronaric acid.[4][5][6] While not identical to 9(10)-epoxyoctadecenoic acid, its high abundance makes Vernonia galamensis a significant subject of study for epoxy fatty acids. The seed oil can contain over 70% vernolic acid.[7][8]

-

Oryza sativa (Rice): 9,10-Epoxyoctadecenoic acid has been identified in the rice plant.[1] It is considered a self-defense substance produced by the plant against rice blast disease.[1] However, specific quantitative data on the concentration of 9(10)-epoxyoctadecenoic acid in different parts of the rice plant, including the bran oil, is not extensively documented in the available literature. Rice bran oil is known to be rich in oleic and linoleic acids, the precursors to 9(10)-epoxyoctadecenoic acid.

Table 1: Quantitative Data of Epoxy Fatty Acids in Plant Sources

| Plant Source | Compound | Part of Plant | Concentration/Percentage | Reference(s) |

| Vernonia galamensis | Vernolic Acid | Seed Oil | 54% - 80% | [4][5][7] |

| Oryza sativa | 9,10-Epoxyoctadecenoic Acid | Plant | Presence identified | [1] |

Fungal Sources

Certain fungi are known to produce epoxy fatty acids.

-

Pneumocystis carinii : This fungus, an opportunistic pathogen in immunocompromised individuals, has been shown to contain cis-9,10-epoxyoctadecanoic acid.[9][10] The presence of this rare fatty acid is considered to have taxonomic implications.[10] While its presence is confirmed, detailed quantitative analysis of its concentration within the fungus is limited in the reviewed literature.

Table 2: Data on Epoxy Fatty Acids in Fungal Sources

| Fungal Source | Compound | Status | Reference(s) |

| Pneumocystis carinii | cis-9,10-Epoxyoctadecanoic Acid | Presence identified | [9][10] |

Mammalian Sources

In mammals, 9(10)-epoxyoctadecenoic acids are endogenously produced from the metabolism of oleic and linoleic acids.

-

Human Tissues and Fluids: cis-9,10-Epoxyoctadecanoic acid is formed from oleic acid by cytochrome P450 (CYP) enzymes, particularly CYP2C and CYP3A.[9] It has been detected in human plasma and urine.[9] 9(10)-Epoxy-12Z-octadecenoic acid (from linoleic acid) is generated by neutrophils during the oxidative burst.[11][12]

Table 3: Quantitative Data of Epoxy Fatty Acids in Mammalian Sources

| Mammalian Source | Compound | Fluid/Tissue | Concentration | Reference(s) |

| Human | cis-9,10-Epoxyoctadecanoic Acid | Plasma | Presence identified | [9] |

| Human | cis-9,10-Epoxyoctadecanoic Acid | Urine | ~2 nmol/L | [13] |

| Human | 9(10)-Epoxy-12Z-octadecenoic Acid | Neutrophils | Generated during oxidative burst | [11][12] |

Experimental Protocols

The accurate quantification of 9(10)-epoxyoctadecenoic acid from natural sources requires robust experimental protocols for extraction, derivatization, and analysis. The following sections detail generalized yet comprehensive methodologies based on cited literature.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix.

Protocol 1: Solvent Extraction for Plant Seeds (e.g., Vernonia galamensis)

-

Sample Preparation: Grind the seeds into a fine powder.

-

Extraction: Perform Soxhlet extraction with n-hexane for several hours to extract the crude oil.[14]

-

Solvent Removal: Remove the n-hexane from the extract using a rotary evaporator to obtain the crude lipid extract.

Protocol 2: Bligh and Dyer Method for Fungal and Mammalian Tissues

-

Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Lipid Collection: Centrifuge the mixture to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), the fatty acids are typically converted to their more volatile methyl esters.

Protocol 3: Acid-Catalyzed Transesterification

-

Reaction Mixture: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

-

Incubation: Heat the mixture at 50-60°C for at least one hour.

-

Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. Vortex and centrifuge to separate the phases.

-

Collection: The upper hexane layer containing the FAMEs is collected for analysis.

Analytical Methodologies

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

-

Injection: Inject the FAMEs dissolved in hexane into the GC-MS system.

-

Separation: Use a polar capillary column (e.g., a wax-type column) for the separation of FAMEs.

-

GC Oven Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all compounds.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identification is achieved by comparing the retention times and mass spectra of the analytes with those of authentic standards. Quantification is performed by comparing the peak areas of the analytes to that of an internal standard.

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxylipins

-

Sample Preparation: The total lipid extract can be directly analyzed or subjected to solid-phase extraction (SPE) for enrichment of oxylipins.[15]

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution, typically with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[15]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific epoxy fatty acids.[15] Precursor and product ion pairs specific to the target analytes are monitored for high selectivity and sensitivity.

Signaling Pathways

9(10)-epoxyoctadecenoic acid and its related compounds are not inert molecules; they actively participate in cellular signaling, particularly in pathways related to inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Some studies suggest that epoxy fatty acids can modulate this pathway. For instance, (E)-9-octadecenoic acid ethyl ester, a derivative of oleic acid, has been shown to attenuate inflammatory responses by regulating the activation of MAPKs and the NF-κB signaling pathway.[16] While the precise mechanism for 9(10)-epoxyoctadecenoic acid is still under investigation, it is hypothesized to influence the phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Several oxidized fatty acids, including epoxy fatty acids, have been identified as endogenous ligands for PPARs.[17][18] Activation of PPARγ by ligands like 9,10-DiHOME (the diol derivative of 9,10-EpOME) can stimulate adipogenesis and inhibit osteoblastogenesis.[17] By binding to PPARs, these fatty acid derivatives can influence the transcription of a wide range of genes involved in metabolic and inflammatory processes.

Conclusion

9(10)-epoxyoctadecenoic acid and its isomers are naturally occurring bioactive lipids found in a variety of sources, including plants, fungi, and mammals. While Vernonia galamensis stands out as a particularly rich source of the related vernolic acid, further quantitative research is needed to fully characterize the concentrations of 9(10)-epoxyoctadecenoic acid in other promising sources like Oryza sativa and Pneumocystis carinii. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to pursue the extraction, identification, and quantification of these compounds. A deeper understanding of their roles in signaling pathways such as NF-κB and PPAR will be crucial for harnessing their therapeutic potential in the development of novel drugs for inflammatory and metabolic diseases.

References

- 1. Characterizations of neutral lipid fatty acids and cis-9,10-epoxy octadecanoic acid in Pneumocystis carinii carinii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 5. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 6. Antagonistic control of intracellular signals by EpOMEs in hemocytes induced by PGE2 and their chemical modification for a potent insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 9. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 10. sciex.com [sciex.com]

- 11. researchgate.net [researchgate.net]

- 12. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. office2.jmbfs.org [office2.jmbfs.org]

- 14. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

9(10)-EpOME signaling pathways and potential receptors

An In-depth Technical Guide on 9(10)-EpOME: Signaling Pathways and Potential Receptors

Authored by Gemini

December 18, 2025

Introduction

9(10)-Epoxyoctadecenoic acid (this compound), also known as leukotoxin or coronaric acid, is a bioactive lipid mediator derived from the metabolism of linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet.[1] Linoleic acid is converted into this compound and its regioisomer 12(13)-EpOME primarily by cytochrome P450 (CYP) monooxygenases, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9.[1][2] This epoxide is subsequently metabolized into its corresponding vicinal diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), through the action of soluble epoxide hydrolase (sEH).[1][2] Initially identified for its cytotoxic effects, particularly on leukocytes, this compound and its metabolite 9,10-DiHOME are now recognized as signaling molecules involved in a variety of physiological and pathophysiological processes, including inflammation, cell differentiation, and cancer progression.[1][2][3] This guide provides a comprehensive overview of the known signaling pathways of this compound, its potential receptors, and detailed experimental protocols for its study.

Metabolic Pathway of this compound

The formation and degradation of this compound are critical determinants of its biological activity. The metabolic cascade begins with dietary linoleic acid and involves two key enzymatic steps.

Core Signaling Pathways and Receptors

Research has identified several key receptors and pathways through which this compound exerts its biological effects. These are primarily intracellular nuclear receptors and components of complex signaling cascades.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

One of the most well-characterized targets of this compound is the nuclear receptor PPARγ.[1][4]

-

Mechanism : this compound acts as a direct ligand for PPARγ.[1][4] This interaction was confirmed by the displacement of a radiolabeled PPARγ ligand from its recombinant ligand-binding domain.[1] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

-

Downstream Effects : The activation of PPARγ by this compound has divergent effects on cell differentiation. For instance, in murine marrow-derived mesenchymal progenitor cells, this compound prevents osteoblast differentiation but, unlike its diol metabolite 9,10-DiHOME, it does not stimulate adipogenesis.[1] This highlights a distinct signaling outcome compared to other PPARγ agonists.

PLEC/NFκB1/CXCL9 Signaling Axis in Cancer

Recent studies have implicated this compound in promoting the development of breast cancer, particularly triple-negative breast cancer (TNBC), through a novel signaling pathway involving Plectin (PLEC), NF-κB, and the chemokine CXCL9.[3]

-

Mechanism : In TNBC cells, elevated levels of CYP2J2 lead to increased production of EpOMEs, including this compound.[3] 12(13)-EpOME has been shown to directly bind to and stabilize PLEC, a large cytolinker protein.[3] This stabilization leads to the upregulation of NFκB1, a transcription factor that subsequently drives the expression of the pro-inflammatory chemokine CXCL9.[3]

-

Downstream Effects : The upregulation of CXCL9 promotes tumor growth, proliferation, migration, and invasion of cancer cells.[3] This pathway highlights a pro-tumorigenic role for EpOMEs in certain contexts.

Potential G Protein-Coupled Receptor (GPCR) Signaling

While specific GPCRs for this compound have not been definitively identified, the structural and functional similarities of EpOMEs to other lipid signaling molecules that act via GPCRs suggest this is a plausible mechanism. Investigating GPCR activation is a key area for future research.

-

Hypothesized Mechanism : this compound could bind to a cell surface GPCR, inducing a conformational change that activates heterotrimeric G proteins (Gα, Gβ, Gγ). This would lead to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.[5] Both Gα-GTP and Gβγ can then modulate the activity of downstream effectors like adenylyl cyclase (affecting cAMP levels) or phospholipase C (affecting IP₃ and Ca²⁺ levels).[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and its related metabolites.

Table 1: Cellular Effects of this compound and Related Metabolites

| Compound | Cell Line/System | Concentration | Observed Effect | Reference |

| 9,10-EpOME | Murine Marrow Progenitor Cells (U-33/γ2) | Not Specified | Prevented osteoblast differentiation; did not stimulate adipogenesis. | [1] |

| 9,10-DiHOME | Murine Marrow Progenitor Cells (U-33/γ2) | Not Specified | Stimulated adipogenesis; inhibited osteoblastogenesis. | [1] |

| 12(13)-EpOME | TNBC Cells (MDA-MB-231) | Time & Conc. Dependent | Significantly promoted cell viability and proliferation. | [3] |

| 9,10-EpOME | Rabbit Renal Proximal Tubules | 500 µM | Induced mitochondrial dysfunction and cell death. | [1] |

| 9,10-EpOME | Human Neutrophils | 10 nM - 200 µM | Stimulated respiratory burst (ROS production) in a dose-dependent manner. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling of this compound.

Protocol 1: PPARγ Competitive Ligand Binding Assay

This assay determines if this compound can bind to PPARγ by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD).

-

Radiolabeled PPARγ ligand (e.g., [³H]Rosiglitazone).

-

This compound and unlabeled rosiglitazone (B1679542) (positive control).

-

Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Filter plates (e.g., 96-well glass fiber).

-

Scintillation counter.

Methodology:

-

Reaction Setup : In a microplate, combine the recombinant PPARγ-LBD with a fixed concentration of the radiolabeled ligand.

-

Compound Addition : Add increasing concentrations of this compound or the unlabeled positive control to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).

-

Incubation : Incubate the plate at 4°C for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.

-

Separation : Rapidly filter the reaction mixture through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification : Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis : Calculate the percentage of specific binding at each concentration of this compound. Plot the data and fit to a one-site competition model to determine the IC₅₀ or Kᵢ value.

Protocol 2: GPCR Activation Assay using ONE-GO Biosensors

This protocol uses FRET-based biosensors to measure G-protein activation in live cells upon stimulation.[8]

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression plasmids for the GPCR of interest and the ONE-GO biosensor for the relevant Gα subunit.[8]

-

Cell culture reagents (DMEM, FBS, etc.).

-

Transfection reagent (e.g., Lipofectamine).

-

96-well clear-bottom white plates.

-

Luminescence plate reader with dual emission filters.

-

This compound and a known agonist for the GPCR (positive control).

Methodology:

-

Cell Culture and Transfection : Seed HEK293 cells in a 96-well plate. Co-transfect the cells with plasmids encoding the GPCR and the corresponding ONE-GO biosensor. Incubate for 24-48 hours to allow for protein expression.

-

Assay Preparation : Replace the culture medium with a buffer (e.g., HBSS).

-

Baseline Measurement : Measure the baseline BRET signal in the plate reader before adding any compounds.

-

Compound Addition : Add varying concentrations of this compound or the positive control agonist to the wells.

-

Signal Measurement : Immediately begin kinetic measurement of the BRET signal (ratio of acceptor emission to donor emission) over time (e.g., for 30-60 minutes).

-

Data Analysis : Normalize the BRET ratio to the baseline. Plot the peak or area under the curve of the BRET signal change against the ligand concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 3: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)

This assay measures the activity of sEH, the enzyme that metabolizes this compound, which is crucial for understanding its biological half-life.[9][10]

Materials:

-

Recombinant human sEH enzyme or tissue homogenate/cytosol.[10]

-

sEH Assay Buffer (e.g., Tris-HCl buffer with BSA).

-

sEH fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, CMNPC).[10]

-

96-well black microplates.

Methodology:

-

Enzyme Preparation : Dilute the sEH enzyme or tissue preparation to the desired concentration in pre-warmed assay buffer.

-

Reaction Setup : Add the diluted enzyme solution to the wells of the black microplate.

-

Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement : Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths (e.g., 330 nm Ex / 465 nm Em).[11] Monitor the increase in fluorescence over time.

-

Data Analysis : Calculate the rate of the reaction (slope of the fluorescence vs. time plot). This rate is directly proportional to the sEH activity. If testing inhibitors, calculate the percent inhibition relative to a vehicle control.[10]

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 9,10-Epoxyoctadecenoic acid (HMDB0004701) [hmdb.ca]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Measurement of Soluble Epoxide Hydrolase (sEH) Activity | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. 4.8. Measurement of Soluble Epoxide Hydrolase Activity using Fluorescence Assay [bio-protocol.org]

The Biological Role of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME) in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(10)-epoxyoctadecenoic acid, or 9(10)-EpOME, is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of linoleic acid. Initially identified as a "leukotoxin" due to its cytotoxic effects at high concentrations, emerging research has unveiled a more nuanced role for this compound in a variety of cellular processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its involvement in key signaling pathways, its impact on cellular behavior, and its implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid.[2] It is produced endogenously by various cell types, including neutrophils, through the action of CYP epoxygenases.[1] Once formed, this compound can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which often exhibits distinct biological activities.[3] The biological effects of this compound are context-dependent and can vary based on its concentration and the specific cell type. It has been implicated in a range of physiological and pathological processes, including inflammation, immune response, cardiovascular function, and cancer progression.[3][4]

Biosynthesis and Metabolism of this compound

The metabolic pathway of this compound is a critical determinant of its biological activity.

-

Biosynthesis: Linoleic acid is converted to this compound by cytochrome P450 (CYP) monooxygenases, primarily isoforms such as CYP2C9 and CYP2J2.[3] This enzymatic reaction introduces an epoxide group at the 9,10-position of the fatty acid chain.

-

Metabolism: this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form 9,10-DiHOME.[3] This conversion is a key regulatory step, as this compound and 9,10-DiHOME can have different, and sometimes opposing, biological effects.

Figure 1: Biosynthesis and metabolism of this compound.

Biological Roles and Cellular Effects

Inflammation and Immune Response

This compound plays a complex role in inflammation and the immune system. At high concentrations, it can induce oxidative stress and activate pro-inflammatory transcription factors like NF-κB.[3] However, it also exhibits certain anti-inflammatory properties and can modulate the function of various immune cells.

-

Neutrophils: this compound has been shown to weakly stimulate the neutrophil respiratory burst, a key process in the innate immune response.[5] Its metabolite, 9,10-DiHOME, can inhibit this process.

-

T-cells: In vitro studies have shown that this compound has minimal effect on the apoptosis of stimulated or unstimulated CD4+ and CD8+ T-cell populations.[6]

Cardiovascular System

The effects of this compound on the cardiovascular system are multifaceted. It can influence endothelial cell function and has been implicated in processes such as angiogenesis and the regulation of vascular permeability. High concentrations of this compound have been shown to induce endothelial cell activation and oxidative stress.[3]

Cancer

Recent studies have highlighted the involvement of this compound in cancer biology. Elevated levels of this compound have been detected in the plasma of breast cancer patients.[7] In triple-negative breast cancer (TNBC) cells, this compound has been shown to promote cell proliferation and migration.[7]

Signaling Pathways

This compound exerts its cellular effects through the modulation of several key signaling pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling

This compound has been identified as a ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[8] Activation of PPARγ by this compound can lead to the transcriptional regulation of target genes involved in these processes.

Figure 2: this compound activation of the PPARγ signaling pathway.

Nuclear Factor kappa B (NF-κB) Signaling

This compound can activate the NF-κB signaling pathway, a central regulator of inflammation and immune responses.[3] This activation can lead to the production of pro-inflammatory cytokines and other inflammatory mediators.

Figure 3: this compound-induced NF-κB activation pathway.

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Effects of this compound on Cellular Processes

| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| Granulocytic HL-60 cells | Respiratory Burst (WST-1 reduction) | 10 nM - 200 µM | Statistically significant dose-dependent stimulation | [5] |

| Porcine pulmonary artery endothelial cells | Oxidative Stress (DCF fluorescence) | Up to 30 µM | No significant induction | [3] |

| Porcine pulmonary artery endothelial cells | Oxidative Stress (DCF fluorescence) | 90 µM | Induction of oxidative stress | [3] |

| Human T-cells (CD4+ and CD8+) | Apoptosis | 2 µM | No significant effect on apoptosis | [6] |

| MDA-MB-231 (TNBC) cells | Cell Viability | Not specified | Promoted cell viability | [7] |

| MDA-MB-231 (TNBC) cells | Cell Migration and Invasion | Not specified | Increased migratory and invasive ability | [7] |

Table 2: Plasma Concentrations of this compound in Disease

| Condition | Patient Group | This compound Concentration | Comparison | Reference |

| Breast Cancer | Breast Cancer Patients | Significantly elevated | Compared to healthy controls | [7] |

| Colon Cancer Model (AOM/DSS mice) | LA-rich diet | 210.6 ± 56.6 nM | 36.3 ± 9.3 nM in control diet | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

Principle: this compound can be synthesized from methyl linoleate (B1235992) through a two-step process: epoxidation of the double bond to form the methyl ester of this compound, followed by hydrolysis to the free acid.

Materials:

-

Methyl linoleate

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Epoxidation of Methyl Linoleate:

-

Dissolve methyl linoleate in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) in DCM to the flask with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 9(10)-epoxyoctadecenoate.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

-

-

Hydrolysis to this compound:

-

Dissolve the purified methyl 9(10)-epoxyoctadecenoate in methanol.

-

Add a solution of potassium hydroxide (KOH) in methanol and stir the mixture at room temperature for 2-3 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) to pH 3-4.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

-

Quantification of this compound in Human Plasma by LC-MS/MS

Principle: This method describes the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma

-

Internal standard (e.g., d4-9(10)-EpOME)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation and Extraction:

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 40% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ of this compound to a specific product ion. A similar transition is monitored for the internal standard.

-

Optimize cone voltage and collision energy for maximum sensitivity.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standard solutions.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Figure 4: Experimental workflow for this compound quantification in plasma.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound, through a porous membrane.[9][10]

Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

This compound

-

Chemoattractant control (e.g., fMLP)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque and Dextran).

-

Cell Labeling: Label the isolated neutrophils with Calcein-AM according to the manufacturer's instructions.

-

Assay Setup:

-

Add assay medium containing different concentrations of this compound (or fMLP as a positive control, or medium alone as a negative control) to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the labeled neutrophil suspension (e.g., 1 x 10^6 cells/mL) to the upper chamber of the inserts.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a fluorescence plate reader.

-

Alternatively, cells that have migrated to the bottom of the membrane can be fixed, stained, and counted under a microscope.

-

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Endothelial Permeability Assay (TEER)

Principle: This assay measures the integrity of an endothelial cell monolayer by determining its transepithelial/transendothelial electrical resistance (TEER). A decrease in TEER indicates increased permeability.[11][12]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Endothelial cell growth medium

-

This compound

-

TEER measurement system (e.g., EVOM2)

Procedure:

-

Cell Seeding: Seed HUVECs onto the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

-

Monolayer Formation: Culture the cells until a stable, high TEER value is reached, indicating the formation of a tight monolayer.

-

Treatment: Once a stable TEER is achieved, treat the HUVEC monolayers with different concentrations of this compound added to the apical (upper) chamber. Include a vehicle control.

-

TEER Measurement: Measure the TEER at various time points after treatment using the TEER measurement system.

-

Data Analysis:

-

Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayer.

-

Multiply the resistance value by the surface area of the insert to obtain the TEER in units of Ω·cm².

-

Plot the TEER values over time to observe the effect of this compound on endothelial barrier function.

-

Conclusion

This compound is a pleiotropic lipid mediator with diverse and context-dependent biological roles. While initially characterized as a cytotoxic agent, it is now recognized as a signaling molecule that can modulate key cellular processes involved in inflammation, immunity, and cancer. Its effects are intricately linked to its metabolic conversion to 9,10-DiHOME, highlighting the importance of the sEH enzyme in regulating its activity. Further research into the precise molecular mechanisms underlying the actions of this compound and its downstream signaling pathways will be crucial for understanding its full physiological and pathological significance and for exploring its potential as a therapeutic target in various diseases. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the complex biology of this fascinating lipid molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. criver.com [criver.com]

- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High precision measurement of electrical resistance across endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular mechanisms of interleukin-10-mediated inhibition of NF-κB activity: a role for p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of NF-kappaB activation induced by bacterial lipopolysaccharide through Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Stability and Storage of 9(10)-EpOME Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) standards. Ensuring the integrity of these standards is critical for accurate quantification and reliable experimental outcomes in research and development. This document details recommended storage, potential degradation pathways, and methodologies for stability assessment.

Core Concepts in this compound Stability

This compound is a bioactive lipid mediator derived from the epoxidation of linoleic acid. Its chemical structure, containing an epoxide ring and a carbon-carbon double bond, makes it susceptible to degradation through several mechanisms. Understanding these pathways is crucial for maintaining the integrity of this compound standards.

The primary degradation pathway for this compound is the hydrolysis of the epoxide ring to form the corresponding vicinal diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1][2][3][4] This hydrolysis can be catalyzed by acidic conditions or enzymatic activity from soluble epoxide hydrolase (sEH).[1][5] Additionally, as an unsaturated fatty acid derivative, this compound is also susceptible to autoxidation, particularly at the double bond, which can be initiated by exposure to oxygen, heat, light, and trace metals.[6]

Recommended Storage Conditions and Stability Data

Commercial suppliers of this compound standards typically recommend storage at -20°C in an organic solvent such as methyl acetate .[7] Under these conditions, the standard is reported to be stable for at least two years .[7] To ensure the longevity and purity of this compound standards, it is imperative to adhere to these storage guidelines.

For optimal stability, standards should be stored in amber glass vials to protect from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Frequent freeze-thaw cycles should be avoided by aliquoting the standard into smaller, single-use volumes.

The following table summarizes the recommended and potential stability of this compound under various conditions. Please note that the data for conditions other than the recommended storage are illustrative and based on the known chemical properties of epoxy fatty acids, as specific quantitative studies are limited in publicly available literature.

| Storage Condition | Temperature | Solvent | Duration | Expected Purity | Potential Degradants |

| Recommended | -20°C | Methyl Acetate | ≥ 2 years | >98% | Minimal |

| Long-term | -80°C | Methyl Acetate / Ethanol | > 2 years | >98% | Minimal |

| Short-term | 4°C | Methyl Acetate / Ethanol | < 1 week | >95% | 9,10-DiHOME, oxidation products |

| Room Temperature | ~20-25°C | Methyl Acetate / Ethanol | < 24 hours | Significant degradation | 9,10-DiHOME, oxidation products |

| Aqueous Buffer (pH 7.4) | 4°C | PBS | < 48 hours | Significant degradation | 9,10-DiHOME |

| Acidic Conditions (pH < 5) | Room Temperature | Aqueous/Organic Mix | Rapid degradation | Major degradation | 9,10-DiHOME |

| Exposure to Air/Light | Room Temperature | Any | Rapid degradation | Major degradation | Oxidation products, 9,10-DiHOME |

Signaling and Degradation Pathways

The metabolic pathway of this compound is a key consideration in its biological activity and stability. The following diagram illustrates the formation of this compound from linoleic acid and its subsequent hydrolysis to 9,10-DiHOME.

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronaric acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Human Metabolome Database: Showing metabocard for 9,10-DHOME (HMDB0004704) [hmdb.ca]

- 5. pnas.org [pnas.org]

- 6. Formation of leukotoxin (9,10-epoxy-12-octadecenoic acid) during the autoxidation of phospholipids promoted by hemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Commercial Suppliers and Technical Guide for 9(10)-EpOME Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) analytical standards. It includes a comparative table of suppliers, detailed experimental protocols for quantification, and a visualization of the key signaling pathway involving this lipid mediator. This compound, a cytochrome P450 (CYP)-derived metabolite of linoleic acid, is implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1] Accurate and reliable quantification of this compound is crucial for advancing research in these areas.

Commercial Availability of this compound Analytical Standards

A variety of commercial suppliers offer this compound analytical standards, primarily as a racemic mixture ((±)this compound). Some suppliers also provide specific enantiomers, such as 9(R),10(S)-EpOME, and deuterated internal standards for mass spectrometry-based quantification. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Formulation |

| Cayman Chemical | (±)this compound | 6814-52-4 | ≥98% | A solution in methyl acetate |

| (±)this compound-d4 | 1246816-59-7 | ≥99% atom % D | A solution in methyl acetate | |

| 9(R),10(S)-EpOME | 16833-56-0 | ≥98% | A solution in methyl acetate | |

| Santa Cruz Biotechnology | (±)this compound | 6814-52-4 | Not specified | Not specified |

| Larodan | 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid | 16833-56-0 | >98% | In solution |

| trans-9,10-Epoxy-octadecanoic acid | 13980-07-9 | >98% | In solution | |

| Aladdin Scientific | (±)this compound | 6814-52-4 | ≥98% | ~100ug/mL in methyl acetate |

Experimental Protocol: Quantification of this compound in Biological Samples by LC-MS/MS

The analysis of this compound is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2] The following protocol outlines a general workflow for the extraction and quantification of this compound from plasma or serum.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.[3] A combination of protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed.[4][5][6]

Materials:

-

Biological sample (e.g., 200 µL plasma)

-

Internal Standard (IS) solution (e.g., this compound-d4)

-

Cold Methanol (B129727) (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) or Ethyl Acetate

-

Hexane (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Internal Standard Spiking: To 200 µL of the plasma sample in a glass tube, add a known amount of the this compound-d4 internal standard solution.

-

Protein Precipitation: Add 800 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.[4]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[4]

-

Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

-

Liquid-Liquid Extraction:

-

Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: A reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm) is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

This compound: The precursor ion [M-H]⁻ is m/z 295.2. Product ions for quantification and qualification are typically monitored (e.g., m/z 171.1, 113.1).

-

This compound-d4 (IS): The precursor ion [M-H]⁻ is m/z 299.2. Corresponding product ions are monitored.

-

-

Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for the specific instrument.[4]

Signaling Pathway of this compound in Triple-Negative Breast Cancer

Recent studies have elucidated a signaling pathway through which this compound, produced by the enzyme CYP2J2, promotes the tumorigenesis and metastasis of triple-negative breast cancer (TNBC).[7] This pathway involves the upregulation of Plectin (PLEC), which in turn activates NF-κB1, a transcription factor for the chemokine CXCL9.[7]

Caption: CYP2J2/EpOME signaling pathway in TNBC.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound from biological samples.

Caption: LC-MS/MS workflow for this compound analysis.

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 7. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 9,10-epoxy-12Z-octadecenoic Acid: Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,10-epoxy-12Z-octadecenoic acid, a bioactive lipid metabolite of linoleic acid. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and explores its synthesis, analytical quantification, and significant role in various biological processes. Particular emphasis is placed on its metabolic pathway, involving cytochrome P450 epoxygenases and soluble epoxide hydrolase, and its implications in inflammation and cytotoxicity. This guide also furnishes detailed experimental protocols for the synthesis, analysis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Identification and Properties

9,10-epoxy-12Z-octadecenoic acid is a mono-unsaturated epoxy fatty acid derived from the metabolism of linoleic acid. Depending on the stereochemistry of the epoxide ring, it exists as different isomers. It is also commonly known by its trivial names, Coronaric acid and Leukotoxin .

Table 1: Chemical Identifiers for 9,10-epoxy-12Z-octadecenoic Acid and Related Isomers

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| cis-9,10-Epoxy-12(Z)-octadecenoic acid | 9,10-EpOME | 65167-83-1[1] | C₁₈H₃₂O₃ | 296.45 |

| 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid | Coronaric acid | 16833-56-0[2] | C₁₈H₃₂O₃ | 296.45 |

| 9(S),10(R)-Epoxy-12(Z)-octadecenoic acid | Not readily available | C₁₈H₃₂O₃ | 296.45 |

Biosynthesis and Metabolism

In mammalian tissues, 9,10-epoxy-12Z-octadecenoic acid is endogenously produced from linoleic acid, a common dietary polyunsaturated fatty acid. The epoxidation is catalyzed by cytochrome P450 (CYP) epoxygenases, primarily isoforms such as CYP2C9 and CYP2J2.[3] This epoxide is then rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), which is often more biologically active and cytotoxic than the parent epoxide.[3]

Biological Activity and Significance

9,10-epoxy-12Z-octadecenoic acid and its metabolite, 9,10-DiHOME, have been implicated in a range of biological activities, often with opposing effects.

-

Inflammation: While some epoxy fatty acids possess anti-inflammatory properties, the metabolism of 9,10-epoxy-12Z-octadecenoic acid to 9,10-DiHOME is often associated with pro-inflammatory responses.[4]

-

Cytotoxicity: The diol metabolite, 9,10-DiHOME, is notably more cytotoxic than the parent epoxide.[3] Its toxicity is often attributed to the disruption of mitochondrial function.

-

Immune Cell Modulation: The term "Leukotoxin" suggests its effects on white blood cells (leukocytes). While the bacterial protein LtxA has a well-defined mechanism of inducing apoptosis in leukocytes via binding to LFA-1, the fatty acid-derived leukotoxin's effects are more complex and are primarily mediated by its diol metabolite.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9,10-epoxy-12Z-octadecenoic acid.

Synthesis of 9,10-epoxy-12Z-octadecenoic Acid

A common method for the synthesis of epoxides from alkenes is through the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Linoleic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve linoleic acid in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 9,10-epoxy-12Z-octadecenoic acid.

Quantification by LC-MS/MS